molecular formula C10H17Cl B10827023 Bornyl chloride, (+)- CAS No. 30462-53-4

Bornyl chloride, (+)-

Cat. No.: B10827023
CAS No.: 30462-53-4
M. Wt: 172.69 g/mol
InChI Key: XXZAOMJCZBZKPV-WEDXCCLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bornyl chloride, (+)-, also known as 2-bornyl chloride, is a bicyclic organic compound derived from borneol. It is a significant intermediate in organic synthesis, particularly in the production of camphor and other terpenoids. This compound is characterized by its unique structure, which includes a chlorine atom attached to a bicyclo[2.2.1]heptane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl chloride, (+)-, is typically synthesized through the reaction of borneol with hydrogen chloride. This process involves the electrophilic addition of hydrogen chloride to borneol, resulting in the formation of bornyl chloride. The reaction is often catalyzed by Lewis acids such as ferric chloride (FeCl3) to enhance the yield and efficiency .

Industrial Production Methods: In industrial settings, bornyl chloride is produced by the chlorination of α-pinene, a major component of turpentine. The reaction proceeds via the formation of a carbocation intermediate, which undergoes a Wagner-Meerwein rearrangement to yield bornyl chloride .

Chemical Reactions Analysis

Types of Reactions: Bornyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bornyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bornyl chloride involves the formation of a carbocation intermediate during its synthesis and subsequent reactions. This intermediate can undergo various rearrangements, such as the Wagner-Meerwein rearrangement, to form more stable products. The molecular targets and pathways involved in its biological activities are still under investigation .

Comparison with Similar Compounds

Uniqueness: Bornyl chloride is unique due to its ability to undergo the Wagner-Meerwein rearrangement, which is not commonly observed in many other organic compounds. This property makes it a valuable intermediate in the synthesis of complex terpenoids and other organic molecules .

Properties

IUPAC Name

(1R,2S,4R)-2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZAOMJCZBZKPV-WEDXCCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861948
Record name 2-endo-Bornyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464-41-5, 30462-53-4
Record name Bornyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bornyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bornyl chloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030462534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-endo-Bornyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-2-chlorobornane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BORNYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXL3Y7EPZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BORNYL CHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3GJ0TB404
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.